molecular formula C21H24N4O2S B2755870 6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide CAS No. 1396791-08-4

6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide

Cat. No. B2755870
CAS RN: 1396791-08-4
M. Wt: 396.51
InChI Key: TXQWMVJKEQWALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Compounds structurally related to "6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide" have been explored for their potential as acetylcholinesterase (AChE) inhibitors. For instance, derivatives of pyridazine have been designed and synthesized to act on AChE, an enzyme involved in neurotransmitter breakdown. These studies aimed to enhance cognitive functions by inhibiting AChE, potentially offering therapeutic avenues for diseases like Alzheimer's. The optimization of such compounds involves careful structural modifications to improve selectivity and potency against AChE, with certain derivatives showing significant inhibitory activities (J. Contreras et al., 2001).

Antimicrobial and Antioxidant Activities

Research has also been conducted on the synthesis of novel heterocyclic compounds, including those based on the pyridazine ring, for their potential antimicrobial and antioxidant activities. These compounds are synthesized through various chemical reactions, leading to the creation of new molecules that exhibit high efficiency in vitro against a range of pathogenic bacteria and fungi. Furthermore, their antioxidant properties have been investigated, suggesting their utility in combating oxidative stress-related conditions (M. Khalifa et al., 2015).

Anticonvulsant Activity

Another area of research application for pyridazine derivatives is in the development of anticonvulsant medications. Studies have focused on synthesizing and evaluating the anticonvulsant efficacy of these compounds in various animal models. The structural activity relationship (SAR) is a critical aspect of this research, with certain modifications on the pyridazine core leading to compounds with appreciable anticonvulsant activity. This research aims to contribute to the development of new therapeutic options for epilepsy (A. Hallot et al., 1986).

Dyeing Polyester Fibers and Biological Activities

Pyridazine derivatives have also been synthesized for use in dyeing polyester fibers, demonstrating the versatility of these compounds beyond biomedical applications. These novel synthesized compounds have shown not only to be effective dyes but also to possess biological activities, such as antioxidant and antitumor activities, showcasing their multifunctional potential (M. Khalifa et al., 2015).

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(2-oxothiolan-3-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c26-20(22-18-10-13-28-21(18)27)17-6-7-19(24-23-17)25-11-8-16(9-12-25)14-15-4-2-1-3-5-15/h1-7,16,18H,8-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQWMVJKEQWALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4CCSC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-benzylpiperidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.